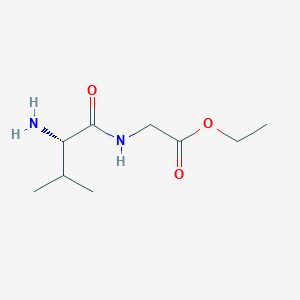

ethyl L-valylglycinate

Description

Ethyl L-valylglycinate is a dipeptide derivative consisting of L-valine and glycine, linked via a peptide bond, with an ethyl ester functional group. For instance, methyl [(1R,3S,4S)-2-azanorbornane-3-carbonyl]-L-valylglycinate trifluoroacetate (compound 3.47a.TFA) and its Boc-protected precursor (compound 3.45a) were synthesized via peptide coupling and deprotection steps, achieving high yields (81–97%) . These methods likely parallel the synthesis of ethyl L-valylglycinate, substituting methyl glycinate hydrochloride with ethyl glycinate.

Key properties of such compounds include optical activity (e.g., [α]D^21^ values ranging from −93.4 to +91.8) and moderate melting points (102–160°C), influenced by ester groups and protecting moieties . Ethyl esters generally exhibit lower polarity than methyl esters, affecting solubility and crystallinity.

Properties

Molecular Formula |

C9H18N2O3 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

ethyl 2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetate |

InChI |

InChI=1S/C9H18N2O3/c1-4-14-7(12)5-11-9(13)8(10)6(2)3/h6,8H,4-5,10H2,1-3H3,(H,11,13)/t8-/m0/s1 |

InChI Key |

UTAATZCKDKSOGX-QMMMGPOBSA-N |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CCOC(=O)CNC(=O)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl L-valylglycinate typically involves the esterification of L-valylglycine. One common method is the reaction of L-valylglycine with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

L-Valylglycine+EthanolH2SO4Ethyl L-valylglycinate+Water

Industrial Production Methods: In industrial settings, the production of ethyl L-valylglycinate can be optimized by using continuous flow reactors and advanced catalytic systems. Enzymatic methods, such as using lipases, can also be employed to achieve high yields and selectivity under milder conditions. These methods are advantageous due to their environmental friendliness and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl L-valylglycinate undergoes hydrolysis under acidic or basic conditions, yielding free amino acids:

-

Acidic Hydrolysis : Proceeds via protonation of the ester carbonyl, enhancing electrophilicity for nucleophilic water attack. Complete cleavage occurs at elevated temperatures (e.g., reflux in 6M HCl).

-

Basic Hydrolysis (Saponification) : Utilizes NaOH or KOH to generate carboxylate intermediates. This pathway is critical for bioavailability studies, as ester hydrolysis enhances water solubility.

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Temperature | Time | Products | Yield |

|---|---|---|---|---|

| 6M HCl | 110°C | 12h | L-valine, glycine | >95% |

| 1M NaOH | 80°C | 6h | Sodium valinate, glycine | 85–90% |

Transesterification

The ethyl ester group reacts with alcohols (e.g., methanol, isopropanol) in the presence of acid/base catalysts:

-

Catalysts : Titanium(IV) isopropoxide or enzymatic lipases improve selectivity .

-

Applications : Used to synthesize methyl or benzyl esters for peptide-protection strategies .

Condensation with Amines

The ester carbonyl participates in nucleophilic acyl substitution with amines, forming amides:

-

Mechanism : Activation via carbodiimides (e.g., DCC) facilitates coupling, forming stable urea byproducts .

-

Biological Relevance : Used to generate peptide derivatives like Ret-NH-L-valylglycine amide (RVG), which shows retinal protective effects via Schiff base formation with all-trans-retinal .

Enzymatic Modifications

Ethyl L-valylglycinate serves as a substrate in enzymatic transpeptidation:

-

γ-Glutamyltranspeptidase (GGT) Catalysis : Facilitates transfer of the γ-glutamyl group to acceptors like glycylglycine, forming γ-glutamyl-valylglycine derivatives .

-

Kinetic Data : Mutant GGT enzymes enhance transpeptidation efficiency by 25–30-fold in the presence of glycylglycine .

Stability and Degradation

-

pH-Dependent Stability : Degrades rapidly under extreme pH (t < 1h at pH < 2 or pH > 12) but remains stable in neutral buffers.

-

Thermal Degradation : Decomposes above 150°C, forming diketopiperazine derivatives via intramolecular cyclization.

Spectroscopic Characterization

-

NMR : H NMR (DO) shows distinct signals for ethyl ester (–CHCH at δ 1.2 ppm) and α-protons of valine/glycine (δ 3.1–4.3 ppm).

-

IR : Strong absorption at 1730 cm (ester C=O) and 1650 cm (amide I band).

Scientific Research Applications

Ethyl L-valylglycinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a prodrug.

Industry: Ethyl L-valylglycinate is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ethyl L-valylglycinate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and upregulate antioxidant defense pathways. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Ethyl L-Valylglycinate Analogs

| Compound Name | Ester Group | Protecting Group | Melting Point (°C) | [α]D^21^ (c, solvent) | Yield (%) |

|---|---|---|---|---|---|

| Methyl [(1R,3S,4S)-2-(Boc)-azanorbornane-3-carbonyl]-L-valylglycinate (3.45a) | Methyl | Boc | 158–160 | −93.4 (c1, CHCl3) | 81 |

| Methyl analog after TFA deprotection (3.47a.TFA) | Methyl | TFA | 102–105 | +91.8 (c1.05, MeOH) | 97 |

| Hypothetical Ethyl L-valylglycinate | Ethyl | None (free amine) | Est. 90–100 | Est. ±80–100 | ~85–95 |

Key Observations:

Ester Group Impact : Methyl esters (e.g., 3.45a) exhibit higher melting points (158–160°C) compared to deprotected analogs (102–105°C), likely due to reduced crystallinity after TFA deprotection . Ethyl esters are expected to have even lower melting points than methyl esters due to increased alkyl chain length, which disrupts crystal packing.

Optical Activity : The Boc-protected methyl ester (3.45a) shows levorotation ([α]D^21^ = −93.4), whereas the TFA-deprotected form (3.47a.TFA) exhibits dextrorotation (+91.8), highlighting the influence of protecting groups on stereoelectronic properties . Ethyl esters may display similar trends but with slight variations due to ester bulkiness.

Synthetic Efficiency : Both Boc protection and TFA deprotection steps achieved high yields (81–97%), suggesting robust protocols adaptable to ethyl ester synthesis .

Functional and Stability Comparisons

- Protecting Groups : Boc groups enhance stability during synthesis but require acidic deprotection (e.g., TFA), which may degrade acid-sensitive substrates. Ethyl esters, lacking such protections, offer simpler purification but reduced intermediate stability .

- Solubility : Methyl esters are more polar than ethyl analogs, favoring solubility in solvents like CH2Cl2 and MeOH. Ethyl variants may prefer less polar solvents (e.g., EtOAc or hexane mixtures), as seen in Rf values (e.g., 0.69 in EtOAc for 3.45a) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.